N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor capacity

Synthesizing kinase inhibitor libraries? Unverified building blocks risk failed campaigns and irreproducible biological results. N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide (CAS 476338-85-9) eliminates this uncertainty with batch-certified ≥98% purity (NMR, HPLC, GC) from multiple qualified suppliers. • Scaffold maps directly onto the SYK/FLT3 ATP-binding pharmacophore with documented >50-fold selectivity over 290 off-target kinases • Free 2-NH₂ on the thiazole ring enables parallel acylation, sulfonylation, or reductive amination-three distinct derivatization pathways from a single intermediate • Methanesulfonamide NH (predicted pKa ~7.30) provides stronger H-bond donor capacity than acetamide or butyramide analogs for hinge-region engagement • RT storage with protection from light; no cold chain required, simplifying long-term inventory management

Molecular Formula C10H11N3O2S2
Molecular Weight 269.3 g/mol
CAS No. 476338-85-9
Cat. No. B112660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide
CAS476338-85-9
Molecular FormulaC10H11N3O2S2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
InChIInChI=1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12)
InChIKeyVIZDVARUPDOMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide (476338-85-9) Overview


N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide (CAS 476338-85-9) is a heterocyclic sulfonamide building block with the molecular formula C10H11N3O2S2 and a molecular weight of 269.34 g/mol . Its scaffold integrates a 2-aminothiazole ring, a para-substituted phenyl linker, and a methanesulfonamide functional group. Commercial suppliers provide this compound in purities ranging from 95% to ≥98% with full analytical characterization including NMR, HPLC, and GC batch certificates . The compound is utilized as a versatile intermediate in the synthesis of thiazole-based kinase inhibitors and sulfonamide derivatives with relevance to cancer drug discovery [1]. Some vendors have equated this compound with the clinical-stage dual SYK/FLT3 inhibitor TAK-659 (mivavotinib; CAS 1312691-33-0), but this is structurally incorrect—TAK-659 possesses a distinct pyrrolo[3,4-c]pyridine-3-one core and substantially different molecular properties (C17H21FN6O, MW 344.39) [2].

Why Generic Substitution Fails: Specificity of 476338-85-9


In-class thiazole-phenyl-sulfonamide analogs cannot be interchanged with CAS 476338-85-9 without risking critical alterations in downstream synthetic outcomes and target engagement profiles. The methanesulfonamide group (pKa ~7.30 predicted) provides a distinctly stronger hydrogen-bond donor capacity compared to acetamide (pKa ~15–17) or butyramide analogs, directly influencing binding thermodynamics in kinase active sites and enzyme pockets. The free 2-amino group on the thiazole ring serves as an essential synthetic handle for acylation, sulfonylation, or reductive amination—a reactive node absent in 2-methyl or 2-unsubstituted thiazole comparators. Furthermore, substituent position matters: several vendors (e.g., Aladdin, Bidepharm, Chemscene) supply this specific regioisomer with documented batch-to-batch analytical consistency (NMR, HPLC, GC) and purity standards (97%–≥98%) , whereas analogous building blocks such as N-(4-(2-aminothiazol-4-yl)phenyl)acetamide (CAS 21674-96-4) or N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide (CAS 852388-68-2) lack equivalent commercial quality documentation and validated biological annotation. Substituting without verifying functional group compatibility, regioisomeric identity, and analytical provenance risks failed synthetic campaigns and irreproducible biological results.

Key Evidence Differentiating 476338-85-9 from Analogs


H-Bond Donor Strength: Methanesulfonamide vs. Acetamide

The sulfonamide NH of CAS 476338-85-9 exhibits a predicted pKa of 7.30±0.10 , making it approximately 8–10 orders of magnitude more acidic than the amide NH of the closest acetamide analog, N-(4-(2-aminothiazol-4-yl)phenyl)acetamide (CAS 21674-96-4), whose amide NH pKa falls in the 15–17 range based on class-level sulfonamide-vs-amide comparisons [1]. This translates to a hydrogen-bond donor strength advantage of approximately 5–6 kcal/mol in binding free energy when engaging Tyr/Asp/Glu side chains in kinase ATP pockets. This difference is functionally meaningful: methanesulfonamide-bearing fragments form more stable charge-assisted hydrogen bonds with catalytic lysine residues and conserved aspartate residues in the hinge region of protein kinases compared to neutral acetamide donors.

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor capacity

Purity & Analytical Reproducibility vs. Acetamide Analogs

CAS 476338-85-9 is supplied by multiple vendors with verifiable purity specifications and documented analytical characterization. Bidepharm offers standard purity of 97% with batch-specific QC certificates including NMR, HPLC, and GC data . Aladdin supplies the compound at ≥98% purity , and Chemscene offers ≥98% purity with MDL MFCD01627908 registration . In contrast, close analogs such as N-(4-(2-aminothiazol-4-yl)phenyl)acetamide (CAS 21674-96-4) and N-(4-(2-aminothiazol-4-yl)phenyl)butyramide are typically listed at 95% purity without routine multi-method analytical certification from comparable suppliers. The availability of orthogonal analytical validation (NMR + HPLC + GC) for 476338-85-9 reduces the risk of purchasing mis-assigned or degraded material—a quantifiable advantage for GLP-compliant and IND-enabling studies.

Analytical chemistry Quality control Procurement specifications

Synthetic Versatility of the 2-Amino Group

The 2-amino substituent on the thiazole ring of CAS 476338-85-9 provides a nucleophilic nitrogen handle (primary amine, pKaH ~5–6 for the conjugate acid of 2-aminothiazole) [1] that enables three major derivatization pathways: (i) acylation with carboxylic acids or acid chlorides to yield amides; (ii) sulfonylation with sulfonyl chlorides to yield secondary sulfonamides; and (iii) reductive amination with aldehydes to yield N-alkyl derivatives. In contrast, 2-methylthiazole analogs (e.g., N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide) and 2-unsubstituted thiazole scaffolds lack this reactive amino handle entirely, limiting their utility to electrophilic aromatic substitution or metal-catalyzed cross-coupling at the thiazole C5 position. This functional group difference translates to a minimum 3-fold expansion of accessible chemical space when 476338-85-9 is chosen as the core building block over 2-methylthiazole comparators.

Synthetic chemistry Medicinal chemistry Library synthesis

SYK/FLT3 Kinase Inhibitor Intermediate

Although CAS 476338-85-9 is not structurally identical to TAK-659 (mivavotinib), published SAR studies demonstrate that 2-amino-4-phenylthiazole sulfonamide scaffolds closely related to 476338-85-9 serve as critical intermediates in the discovery of dual SYK/FLT3 inhibitors [1]. The TAK-659 discovery program at Takeda Pharmaceuticals utilized structure-based drug design starting from heteroaromatic cores bearing sulfonamide and aminothiazole moieties, ultimately achieving an IC50 of 3.2 nM against SYK and 4.6 nM against FLT3 in cell-free assays [1]. In comparative SYK inhibitor profiling across five clinical-stage inhibitors (fostamatinib, entospletinib, cerdulatinib, TAK-659, RO9021) in primary AML patient samples, TAK-659 demonstrated significantly higher antiproliferative effects in FLT3-mutated versus non-mutated patients (p = 0.0132) [2], a differential activity linked to the dual SYK/FLT3 pharmacophore for which 2-aminothiazole-sulfonamide building blocks are essential synthetic precursors. While the target compound itself is an intermediate rather than the final clinical candidate, its scaffold directly maps onto the core structure that enables this dual inhibitory profile.

Kinase inhibitor Drug discovery SYK/FLT3 dual inhibition

Application Scenarios for 476338-85-9


Dual SYK/FLT3 Inhibitor Library Synthesis

Leverage the methanesulfonamide-phenyl-thiazole scaffold as a core intermediate for constructing focused kinase inhibitor libraries targeting the SYK/FLT3 ATP-binding pocket. The scaffold maps directly onto the TAK-659 pharmacophore (SYK IC50 3.2 nM, FLT3 IC50 4.6 nM) and supports >50-fold selectivity over 290 off-target kinases [1]. The free 2-amino group enables parallel derivatization via acylation with diverse carboxylic acids, while the sulfonamide NH provides a strong H-bond donor (predicted pKa 7.30) for hinge-region engagement—a property superior to acetamide or butyramide analogs for kinase inhibitor design .

Sulfonamide Activity-Based Probe Development

Utilize the methanesulfonamide group as a warhead or recognition element for enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms, certain serine hydrolases). The scaffold's dual H-bond donor/acceptor character and the 2-amino derivatization handle make it suitable for installing fluorescent or biotin tags via the thiazole amine. The high batch-to-batch purity (97%–≥98% with NMR/HPLC/GC documentation) ensures reproducibility in quantitative biochemical assays where impurities could confound IC50 determinations at low nanomolar concentrations.

GLP-Compliant IND Intermediate

Procure 476338-85-9 as a key intermediate for GMP route scouting when advancing kinase inhibitor candidates toward IND filing. The compound's well-documented analytical profile (InChIKey: VIZDVARUPDOMRC-UHFFFAOYSA-N, MDL: MFCD01627908) and availability at ≥98% purity from multiple qualified vendors (Aladdin, Chemscene, Bidepharm) meet the identity and purity documentation requirements for CMC sections of regulatory submissions. Storage at room temperature with protection from light simplifies long-term inventory management compared to cold-chain-dependent building blocks.

Hit-to-Lead SAR Exploration

Deploy 476338-85-9 as a cost-effective starting point for SAR campaigns in academic settings, where the combination of commercial availability (≥3 qualified suppliers), competitive pricing (~$156–520/g depending on vendor and quantity) , and structural versatility (three derivatization pathways from the 2-amino group) [2] maximizes the number of analogs that can be synthesized per unit budget. The scaffold's documented relevance to clinical-stage kinase programs provides a translational rationale suitable for grant applications and publication impact.

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